Cas no 60404-24-2 (3-Bromo-2-iodothiophene)

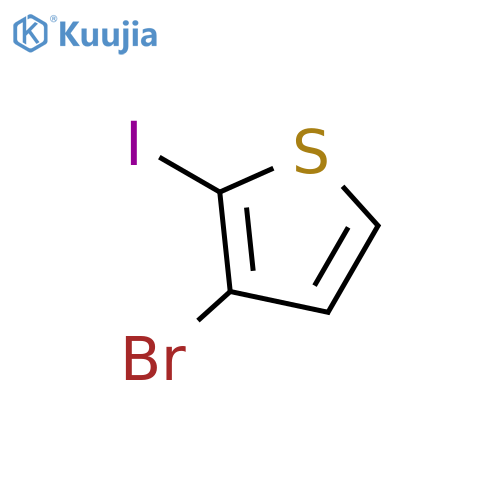

3-Bromo-2-iodothiophene structure

商品名:3-Bromo-2-iodothiophene

3-Bromo-2-iodothiophene 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-2-iodothiophene

- 3-Bromo-2-iodo-thiophene

- Thiophene, 3-bromo-2-iodo-

- 2-Iodo-3-bromothiophene

- 9000AB

- DTXSID80449812

- SCHEMBL1205368

- DS-16417

- C75822

- EN300-646170

- AKOS015898745

- AMY7304

- 60404-24-2

- A914387

- MFCD11848091

-

- MDL: MFCD11848091

- インチ: 1S/C4H2BrIS/c5-3-1-2-7-4(3)6/h1-2H

- InChIKey: JRWOMWZUHZNFGP-UHFFFAOYSA-N

- ほほえんだ: IC1=C(C([H])=C([H])S1)Br

計算された属性

- せいみつぶんしりょう: 287.81053g/mol

- どういたいしつりょう: 287.81053g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 7

- 回転可能化学結合数: 0

- 複雑さ: 68.7

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 28.2

- 疎水性パラメータ計算基準値(XlogP): 3

じっけんとくせい

- ふってん: 243.1°C at 760 mmHg

3-Bromo-2-iodothiophene セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C

3-Bromo-2-iodothiophene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB492140-1 g |

3-Bromo-2-iodothiophene; . |

60404-24-2 | 1g |

€296.60 | 2022-07-29 | ||

| eNovation Chemicals LLC | D751080-100mg |

3-Bromo-2-iodo-thiophene |

60404-24-2 | 97% | 100mg |

$75 | 2024-06-06 | |

| eNovation Chemicals LLC | D751080-1g |

3-Bromo-2-iodo-thiophene |

60404-24-2 | 97% | 1g |

$165 | 2024-06-06 | |

| Fluorochem | 222855-1g |

3-Bromo-2-iodothiophene |

60404-24-2 | 95% | 1g |

£217.00 | 2022-03-01 | |

| Chemenu | CM123387-1g |

3-bromo-2-iodothiophene |

60404-24-2 | 95% | 1g |

$337 | 2021-08-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KE371-1g |

3-Bromo-2-iodothiophene |

60404-24-2 | 97% | 1g |

3950CNY | 2021-05-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KE371-100mg |

3-Bromo-2-iodothiophene |

60404-24-2 | 97% | 100mg |

657CNY | 2021-05-08 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B86400-100mg |

3-Bromo-2-iodothiophene |

60404-24-2 | 97% | 100mg |

¥375.0 | 2022-10-09 | |

| Matrix Scientific | 093866-250mg |

3-Bromo-2-iodothiophene, 95+% |

60404-24-2 | 95+% | 250mg |

$341.00 | 2023-09-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KE371-200mg |

3-Bromo-2-iodothiophene |

60404-24-2 | 97% | 200mg |

655.0CNY | 2021-07-12 |

3-Bromo-2-iodothiophene 関連文献

-

Yi-An Chen,Ching-Yuan Liu RSC Adv. 2015 5 74180

-

2. Donor–acceptor conjugated polymers based on multifused ladder-type arenes for organic solar cellsJhong-Sian Wu,Sheng-Wen Cheng,Yen-Ju Cheng,Chain-Shu Hsu Chem. Soc. Rev. 2015 44 1113

-

Abhijit Sarkar,Michael M. Haley dehydrothieno[18]annulenes. Abhijit Sarkar Michael M. Haley Chem. Commun. 2000 1733

60404-24-2 (3-Bromo-2-iodothiophene) 関連製品

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

推奨される供給者

atkchemica

(CAS:60404-24-2)3-Bromo-2-iodothiophene

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:60404-24-2)3-Bromo-2-iodothiophene

清らかである:99%

はかる:5g

価格 ($):508.0